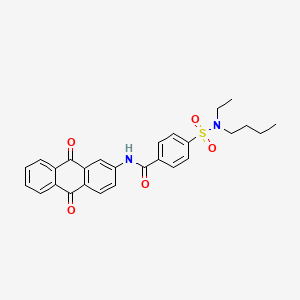
4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, commonly known as BES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BES is a sulfonamide-based compound that has a unique structure and mechanism of action, making it an attractive target for further exploration.
Mecanismo De Acción
The mechanism of action of BES involves the inhibition of several key enzymes involved in cancer cell proliferation and survival. Specifically, BES has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a critical role in maintaining the acidic microenvironment that is necessary for tumor growth and invasion. BES has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting these key enzymes, BES disrupts the normal growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
BES has been shown to have several biochemical and physiological effects that contribute to its anticancer activity. For example, BES has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. BES has also been shown to inhibit the activity of several signaling pathways that are critical for cancer cell survival and proliferation, including the Akt/mTOR and ERK pathways. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BES is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, BES has been shown to have relatively low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of BES is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BES has not yet been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Direcciones Futuras
There are several potential future directions for research on BES. One area of interest is the development of more potent and selective analogs of BES that can be used as therapeutic agents for cancer. Additionally, further research is needed to elucidate the precise mechanisms of action of BES, including its effects on specific signaling pathways and enzymes. Finally, BES has potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or as a tool for studying the role of CAIX in other physiological processes.
Métodos De Síntesis
The synthesis of BES involves several steps, including the reaction of 2-nitrobenzoic acid with butylamine and ethylamine to produce the corresponding amides. The amides are then reduced to the corresponding amines, which are subsequently reacted with anthraquinone-2-carboxylic acid to produce BES. The synthesis of BES is a complex process that requires careful optimization of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
BES has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BES has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapeutic.
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFMRHYXTGDTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)
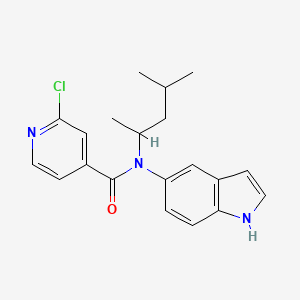
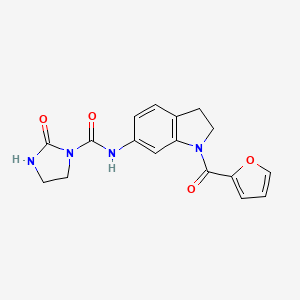

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)
![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)
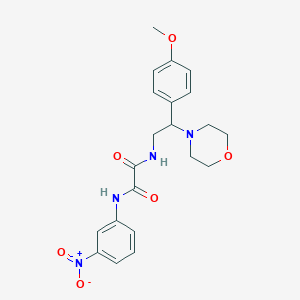
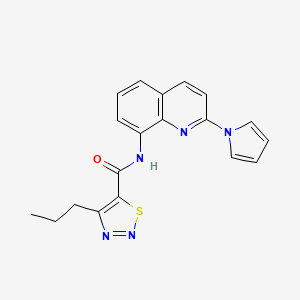
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)